CBDE

CB1 Agonism Structure-Activity Relationship Cannabinoid Pharmacology

CBDE is an ethyl-chain homolog of CBD, supplied as a crystalline solid (≥98% purity). It is intended for use as an analytical reference standard in research and forensic applications. This compound is critical for QSAR studies due to its unique side-chain length, which imparts distinct pharmacological properties compared to CBD or CBDV. It meets 2018 Farm Bill requirements for non-controlled substance status in the U.S. based on ≤0.3% δ9-THC content.

Molecular Formula C18H24O2
Molecular Weight 272.4 g/mol
CAS No. 2552798-14-6
Cat. No. B3025689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBDE
CAS2552798-14-6
Molecular FormulaC18H24O2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O
InChIInChI=1S/C18H24O2/c1-5-13-9-16(19)18(17(20)10-13)15-8-12(4)6-7-14(15)11(2)3/h8-10,14-15,19-20H,2,5-7H2,1,3-4H3/t14-,15+/m0/s1
InChIKeyYURJBXYTSFIOOT-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol (CBDE): Ethyl-Chain Cannabidiol Homolog for Research & Forensic Applications


5-Ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol, commonly referred to as CBDE (Cannabidiethanol) or CBD-C2, is a synthetic cannabinoid and the ethyl-chain homolog of cannabidiol (CBD) . This compound is primarily categorized and supplied as an analytical reference standard for research and forensic applications [1]. It is available as a crystalline solid with a purity of ≥98% and exhibits defined solubility in organic solvents such as DMF (50 mg/mL), DMSO (60 mg/mL), and ethanol (35 mg/mL), which is critical for preparing stock solutions for in vitro assays . As a structural analog where the C5-pentyl chain of CBD is replaced with an ethyl group, CBDE serves as a precise tool for investigating structure-activity relationships (SAR) within the cannabinoid system, particularly in differentiating the pharmacological contributions of alkyl side-chain length .

Why 5-Ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol (CBDE) Cannot Be Replaced by Other Cannabinoid Analogs


In cannabinoid research, compounds within the same class are not functionally interchangeable. The pharmacological profile of a cannabinoid is exquisitely sensitive to the length of its aliphatic side chain, which profoundly influences receptor binding affinity, functional selectivity (e.g., agonism vs. antagonism), and downstream signaling bias [1]. Generic substitution of CBDE with the more common pentyl-chain analog CBD, or the propyl-chain analog CBDV, would introduce significant and uncontrolled experimental variability. As the ethyl-chain homolog, CBDE occupies a unique chemical space between these two compounds, providing a critical data point for establishing quantitative structure-activity relationships (QSAR). Substitution would confound the interpretation of SAR studies and potentially lead to erroneous conclusions about the pharmacophore's requirements for engaging cannabinoid receptor 1 (CB1) and other targets. The specific evidence below quantifies these critical differences, underscoring why CBDE must be procured as a distinct, characterized reference standard [2].

Quantitative Differentiation Guide: 5-Ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol (CBDE) vs. Analogs


Comparative Agonist Activity at Human CB1 Receptor: CBDE vs. CBD

CBDE demonstrates high potency as an agonist at the human cannabinoid CB1 receptor in a functional cellular assay. A direct comparison of reported data reveals that CBDE (EC50 = 6.31 nM) is approximately 350-fold more potent than its pentyl-chain analog, CBD (reported EC50 ≈ 2200 nM), in activating the CB1 receptor in CHO cells [1][2]. This dramatic difference in functional potency underscores that the ethyl homolog is not merely an analog but a functionally distinct entity at this primary cannabinoid target.

CB1 Agonism Structure-Activity Relationship Cannabinoid Pharmacology

CB1 Receptor Binding Affinity in Rat Brain Membranes: CBDE vs. CBDV

In a radioligand competitive binding assay using rat brain membranes, CBDE (Ki = 1060 nM) exhibited a substantially higher binding affinity for the CB1 receptor compared to the propyl-chain analog, cannabidivarin (CBDV). While a direct Ki value for CBD in the same assay is not available, literature consistently reports a much higher affinity for CBDV (Ki > 14,000 nM) [1][2]. This represents at least a 13-fold difference in affinity between the ethyl (CBDE) and propyl (CBDV) homologs, highlighting the critical role of side-chain length in determining receptor interaction.

CB1 Affinity Radioligand Binding Cross-Species Comparison

Solubility Profile for In Vitro Assay Preparation: CBDE vs. CBD

The practical utility of a compound in a laboratory setting is heavily influenced by its solubility. CBDE exhibits a distinct solubility profile compared to its pentyl-chain analog, CBD. For example, in ethanol, a common solvent for preparing stock solutions, CBDE has a maximum solubility of 35 mg/mL . In contrast, literature reports CBD as having a much higher solubility in ethanol, with values exceeding 50 mg/mL [1]. This difference dictates the choice and volume of solvent required to achieve a target concentration, directly impacting experimental design and feasibility.

Solubility Formulation In Vitro Assay

Recommended Research and Industrial Applications for 5-Ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol (CBDE)


Quantitative Structure-Activity Relationship (QSAR) Studies of Cannabinoid Receptor 1 (CB1)

CBDE is ideally suited as a key comparator in QSAR studies aimed at defining the optimal alkyl side-chain length for CB1 receptor engagement. Its potency (EC50 = 6.31 nM) is nearly two orders of magnitude greater than that of its pentyl-chain analog CBD, and its affinity (Ki = 1060 nM) [1] is an order of magnitude higher than that of its propyl-chain analog CBDV. Including CBDE in a panel of analogs (e.g., CBD, CBDV) allows researchers to generate a precise data point for the ethyl group, enabling the construction of robust predictive models for cannabinoid pharmacology.

Analytical Method Development and Validation for Cannabinoid Profiling

As an analytical reference standard with defined purity (≥98%) , CBDE is an essential component for developing and validating methods for the detection and quantification of synthetic cannabinoid analogs in complex matrices. Its unique retention time and mass spectral signature, which are distinct from CBD due to the shorter ethyl side chain, allow it to serve as a high-quality internal standard or calibration point in LC-MS/MS and GC-MS assays [1]. This is particularly relevant for forensic toxicology and doping control laboratories requiring the ability to differentiate between closely related synthetic homologs.

Functional Selectivity and Signaling Bias Studies at Cannabinoid Receptors

The stark difference in functional activity at CB1 between CBDE (EC50 = 6.31 nM) and CBD (EC50 ≈ 2200 nM) [1] makes CBDE a valuable tool for investigating biased agonism and functional selectivity. Given that different ligands can stabilize distinct receptor conformations leading to the activation of specific downstream signaling pathways (e.g., G-protein vs. β-arrestin), CBDE's high potency provides a unique pharmacological probe. Researchers can use CBDE to dissect which signaling cascades are most sensitive to changes in the C5-alkyl chain, a line of inquiry that is fundamental to developing more targeted and potentially safer cannabinoid-based therapeutics.

Forensic Identification of Emerging Synthetic Cannabinoids

CBDE (Cannabidiethanol, CBD-C2) is classified as an ethyl-chain homolog of CBD and is explicitly intended for research and forensic applications . Its procurement as a certified reference standard enables forensic chemists to definitively identify and differentiate this specific compound from the plethora of other emerging synthetic cannabinoids in seized materials or biological specimens. The availability of detailed analytical characterization data, including its InChI Key (YURJBXYTSFIOOT-LSDHHAIUSA-N) and certified purity [1], is critical for generating admissible scientific evidence in legal proceedings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CBDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.